Cas no 1759-09-7 (Methiomeprazine)

Methiomeprazine structure
Methiomeprazine structure
Product Name:Methiomeprazine
CAS-nummer:1759-09-7
MF:C19H24N2S2
MW:344.537261962891
CID:175489
PubChem ID:26430
Update Time:2025-04-19

Methiomeprazine Chemische en fysische eigenschappen

Naam en identificatie

    • 10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(methylthio)-, (-)-
    • (-)-10-(3-(Dimethylamino)-2-methylpropyl)-2-(methylthio)phenothiazine
    • Levometiomeprazine
    • Levometiomeprazine [INN:DCF]
    • N,N,2-trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine
    • UNII-3DEP0MVZ0Z
    • Phenaceda
    • Levometimeprazine
    • dimethyl-[2-methyl-3-[2-(methylthio)phenothiazin-10-yl]propyl]amine
    • N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine
    • N,N,2-trimethyl-3-(2-(methylthio)-10H-phenothiazin-10-yl)propan-1-amine
    • Methiomeprazine
    • 7009-43-0
    • 1759-09-7
    • Methiomeprazine [INN]
    • Methiomeprazine, (-)-
    • Levometiomeprazin
    • SCHEMBL2109460
    • UNII-X2R9QTF0OL
    • (-)-10-(3-Dimethylamino-2-methylpropyl)-2-(methylthio)phenothiazine
    • SKF 6270
    • 2-Methylthio-10-(2-methyl-3-dimethylaminopropyl)phenothiazine
    • 3DEP0MVZ0Z
    • 13405-77-1
    • PHENOTHIAZINE, 10-(3-(DIMETHYLAMINO)-2-METHYLPROPYL)-2-(METHYLTHIO)-, (-)-
    • (+/-)-10-(3-(DIMETHYLAMINO)-2-METHYLPROPYL)-2-(METHYLTHIO)PHENOTHIAZINE
    • AQMNNXSLDLIGII-UHFFFAOYSA-N
    • METHIOMEPRAZINE [WHO-DD]
    • (+-)-10-(3-Dimethylamino-2-methylpropyl)-2-(methylthio)phenothiazine
    • Methiomeprazinum [INN-Latin]
    • Metiomeprazina [INN-Spanish]
    • 69QK93RS6Q
    • Methiomeprazin
    • METHIOMEPRAZINE, (+)-
    • DTXSID90862750
    • Levomethiomeprazine
    • X2R9QTF0OL
    • CHEMBL2110981
    • Phenothiazine, 10-(3-(dimethylamino)-2-methylpropyl)-2-(methylthio)-, (+-)-
    • Metiomeprazina
    • 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-2-(methylthio)-
    • Methiomeprazinum
    • NS00003161
    • LEVOMETIOMEPRAZINE [INN]
    • 10H-Phenothiazine-10-propanamine, N,N,.beta.-trimethyl-2-(methylthio)-, (-)-
    • 3-[(aminocarbonyl)amino]benzoicacid
    • AKOS040747149
    • 10H-PHENOTHIAZINE-10-PROPANAMINE, N,N,.BETA.-TRIMETHYL-2-(METHYLTHIO)-, (+)-
    • 10H-PHENOTHIAZINE-10-PROPANAMINE, N,N,.BETA.-TRIMETHYL-2-(METHYLTHIO)-
    • 10584 RP
    • RP 10584
    • EINECS 230-285-9
    • Inchi: 1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3
    • InChI-sleutel: AQMNNXSLDLIGII-UHFFFAOYSA-N
    • LACHT: S1C2C=CC=CC=2N(C2C=C(C=CC1=2)SC)CC(C)CN(C)C

Berekende eigenschappen

  • Exacte massa: 344.13832
  • Monoisotopische massa: 344.13809
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 5
  • Complexiteit: 376
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.2
  • Topologisch pooloppervlak: 57.1

Experimentele eigenschappen

  • Dichtheid: 1.2
  • Kookpunt: 480.8°C at 760 mmHg
  • Vlampunt: 244.6°C
  • Brekindex: 1.659
  • PSA: 6.48
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